tert-butyl2-(3-amino-2-oxopiperidin-1-yl)acetate
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Overview
Description
tert-Butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is an organic compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is often used in pharmaceutical research and development due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl acetate under acidic or basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, often using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate: This compound has a similar structure but features a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
tert-Butyl 2-(3-amino-2-oxopiperazin-1-yl)acetate: This compound contains a piperazine ring, which has two nitrogen atoms in the ring structure.
The uniqueness of tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-6-4-5-8(12)10(13)15/h8H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYGHUSYSYHEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC(C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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